5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

Description

Historical Development and Role in Modern Bioconjugation Technologies

The evolution of 5/6-TAMRA SE traces back to the foundational synthesis of rhodamine dyes in the 19th century, where acid-catalyzed condensation of 3-N,N-dimethylaminophenol and phthalic anhydride yielded early tetramethylrhodamine (TMR) derivatives. Modern advancements in cross-coupling chemistry, particularly Pd-catalyzed reactions, enabled precise functionalization of the xanthylium core to introduce carboxyl groups at the 5- and 6-positions. This innovation addressed the limitations of traditional FITC (fluorescein isothiocyanate), which suffered from rapid hydrolysis and poor photostability.

The introduction of the succinimidyl ester moiety in the 1990s revolutionized bioconjugation by enabling stable amide bond formation with lysine residues or amine-modified oligonucleotides. Unlike FITC, which forms thiourea linkages prone to cleavage, 5/6-TAMRA SE’s succinimidyl group reacts efficiently at pH 7–9, achieving near-stoichiometric labeling without requiring harsh conditions. This shift is exemplified by its adoption in fluorescence-activated cell sorting (FACS) and single-molecule imaging, where signal consistency is critical.

Properties

IUPAC Name |

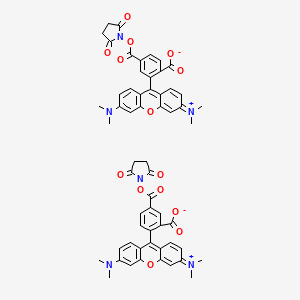

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJJMXHEFZZNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H50N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

EDC Activation : Ethylcarbodiimide (EDC) reacts with the carboxylic acid group of TAMRA to form an unstable -acylisourea intermediate. This step is performed in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to minimize hydrolysis.

-

NHS Stabilization : -Hydroxysuccinimide (NHS) displaces the intermediate, forming a stable succinimidyl ester. The reaction is driven by the addition of a 1.5–2.0 molar excess of NHS relative to EDC.

The overall reaction can be summarized as:

Optimized Reaction Conditions

-

Solvent : Anhydrous DMSO or DMF ensures high reactivity of EDC and minimizes competing hydrolysis.

-

pH : Reactions are conducted at pH 4.5–5.5 using 4-morpholinoethanesulfonic acid (MES) buffer to protonate residual amines and prevent undesired side reactions.

-

Temperature : Room temperature (20–25°C) with overnight stirring (12–16 hours) achieves >90% conversion.

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | DMSO/DMF | Enhances EDC/NHS solubility |

| Molar Ratio (EDC:NHS) | 1:1.5 | Maximizes NHS ester formation |

| Reaction Time | 12–16 hours | Ensures complete activation |

Purification and Characterization

Post-synthesis purification is critical to isolate the active succinimidyl ester from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the product. For example:

Applications in Bioconjugation

The succinimidyl ester group enables efficient labeling of primary amines in proteins (e.g., lysine residues) and oligonucleotides. For instance:

-

Peptide Labeling : Building blocks functionalized with TAMRA, SE exhibit fluorescence quantum yields of 0.68, making them ideal for Förster resonance energy transfer (FRET) studies.

-

Antibody-Dye Conjugates : TAMRA, SE-labeled antibodies retain >95% antigen-binding capacity post-conjugation, as validated in immunofluorescence assays .

Chemical Reactions Analysis

Types of Reactions: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, which leads to the formation of stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Major Products: The major product of these reactions is the amide conjugate of 5-(and 6)-Carboxytetramethylrhodamine with the target molecule, which retains the fluorescent properties of the dye .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C29H25N3O7

- Molecular Weight: 527.53 g/mol

- Absorbance/Emission: Excitation at 540 nm and emission at 565 nm in methanol.

The succinimidyl ester group reacts with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7-9) to form a stable covalent bond. This reaction is crucial for the development of fluorescent conjugates used in various assays and imaging techniques .

Key Applications

- Protein Labeling

- Nucleic Acid Labeling

- Cell Imaging

- Diagnostic Assays

- Fluorescence Resonance Energy Transfer (FRET)

Case Study 1: Protein Interaction Studies

In a study published in Bioconjugate Chemistry, researchers utilized TAMRA SE to label antibodies for detecting protein-protein interactions via fluorescence microscopy. The results demonstrated enhanced sensitivity and specificity compared to traditional methods, highlighting the utility of TAMRA SE in immunological assays .

Case Study 2: Live-Cell Imaging

A research article detailed the use of TAMRA SE in live-cell imaging to study the dynamics of intracellular signaling pathways. The study showed that TAMRA-labeled proteins could be tracked over time, providing insights into cellular responses to stimuli .

Case Study 3: Nucleic Acid Hybridization

In another significant application, researchers labeled oligonucleotides with TAMRA SE for hybridization assays to detect specific RNA sequences. The high signal-to-noise ratio achieved with TAMRA SE allowed for the successful identification of low-abundance targets, demonstrating its effectiveness in molecular diagnostics .

Mechanism of Action

The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the target molecule, allowing for its detection and visualization. The fluorescence of the dye is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, producing a bright fluorescent signal .

Comparison with Similar Compounds

5-(and 6)-Carboxyfluorescein, succinimidyl ester: Another commonly used fluorescent dye with similar applications but different spectral properties.

Tetramethylrhodamine isothiocyanate (TRITC): A similar dye that reacts with primary amines but has different reactivity and stability characteristics.

Alexa Fluor dyes: A family of fluorescent dyes with various spectral properties and higher photostability compared to traditional dyes like tetramethylrhodamine.

Uniqueness: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is unique due to its strong fluorescence, stability, and ability to form stable covalent bonds with primary amines. These properties make it a versatile and reliable tool for a wide range of applications in scientific research and industry .

Biological Activity

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester (commonly referred to as 5(6)-TAMRA SE) is a widely utilized fluorescent dye known for its reactive properties and applications in bioconjugation. This article delves into the biological activity of 5(6)-TAMRA SE, highlighting its chemical properties, mechanisms of action, applications in biological research, and relevant case studies.

5(6)-TAMRA SE is an amine-reactive form of tetramethylrhodamine (TMR), characterized by its high fluorescence efficiency and stability. Its molecular formula is with a molecular weight of 527.5 g/mol. The dye exhibits an excitation maximum at approximately 540 nm and an emission maximum around 565 nm in methanol, making it suitable for various fluorescence applications .

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₂₅N₃O₇ |

| Molecular Weight | 527.5 g/mol |

| Excitation Maximum | 540 nm |

| Emission Maximum | 565 nm |

| Solubility | DMF, DMSO |

| Storage Conditions | -20°C, protect from light |

The biological activity of 5(6)-TAMRA SE primarily involves its ability to react with primary and secondary amines under mild conditions to form stable amide bonds. This reaction allows for the labeling of biomolecules such as proteins, peptides, and nucleic acids. The succinimidyl ester group facilitates the coupling process, making it a preferred choice for creating fluorescent bioconjugates used in various assays and imaging techniques .

Applications in Biological Research

5(6)-TAMRA SE is extensively used in several areas of biological research:

- Fluorescent Labeling : It is commonly employed to label proteins and antibodies for immunochemistry and fluorescence microscopy.

- FRET Studies : The dye serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments when paired with suitable donor fluorophores .

- DNA Sequencing : It is utilized in nucleotide labeling for DNA sequencing applications due to its strong fluorescent properties .

Case Studies and Research Findings

Several studies have highlighted the utility of 5(6)-TAMRA SE in biological applications:

- Protein Interaction Studies : A study demonstrated that TAMRA-labeled antibodies could effectively visualize protein interactions in live cells using fluorescence microscopy. The results indicated a significant increase in detection sensitivity compared to non-labeled antibodies .

- Nucleotide Labeling : In another investigation focused on genotyping single-nucleotide polymorphisms, researchers employed TAMRA-labeled oligonucleotides which provided clear fluorescence signals during detection, enhancing the accuracy of the assay .

- Fluorescence Polarization Assays : A homogeneous fluorescence polarization assay utilized TAMRA to monitor protein interactions, showcasing its effectiveness in high-throughput screening environments. The study reported that the use of TAMRA significantly improved assay performance metrics .

Q & A

Q. How should researchers report TAMRA labeling efficiency and isomer ratios?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.